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Compound of Interest

Compound Name: 1,2,3,6-Tetrahydropyridine

Cat. No.: B147620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3,6-
tetrahydropyridine (C₅H₉N), a heterocyclic compound of interest in medicinal chemistry and

organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of 1,2,3,6-
tetrahydropyridine. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom in the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,2,3,6-tetrahydropyridine exhibits distinct signals corresponding to

the different proton environments in the molecule. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard reference.
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Proton Assignment
Chemical Shift (δ)

(ppm)
Multiplicity

Coupling Constant

(J) (Hz)

H-4, H-5 (vinylic) 5.6 - 5.9 Multiplet -

H-2 (allylic) ~3.3 Multiplet -

H-6 (allylic) ~2.9 Multiplet -

H-3 ~2.1 Multiplet -

N-H Variable Broad Singlet -

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[1]

Chemical shifts are reported in ppm.

Carbon Assignment Chemical Shift (δ) (ppm)

C-4, C-5 (vinylic) ~125 - 130

C-2 (allylic) ~50

C-6 (allylic) ~45

C-3 ~25

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1,2,3,6-tetrahydropyridine shows

characteristic absorption bands for the N-H and C=C bonds.
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Vibrational Mode Frequency (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium, Broad

C-H Stretch (sp²) 3000 - 3100 Medium

C-H Stretch (sp³) 2800 - 3000 Medium

C=C Stretch 1640 - 1680 Medium

N-H Bend 1590 - 1650 Medium

C-N Stretch 1020 - 1250 Medium

=C-H Bend (out-of-plane) 675 - 1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The electron ionization (EI)

mass spectrum of 1,2,3,6-tetrahydropyridine is characterized by a molecular ion peak and

several key fragment ions.[2]

m/z Relative Intensity (%) Proposed Fragment

83 High [M]⁺ (Molecular Ion)

82 High [M-H]⁺

54 Moderate [M-C₂H₅]⁺ (Retro-Diels-Alder)

42 High [C₃H₆]⁺ or [C₂H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Instrumentation:
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A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of 1,2,3,6-tetrahydropyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature

(typically 298 K).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). Key parameters

include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise

(e.g., 16-64), and a relaxation delay of 1-5 seconds.

Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g.,

zgpg30). Key parameters include a spectral width of ~220 ppm, a larger number of scans

(e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-10

seconds.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or

an internal standard (e.g., TMS).
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Figure 1. Experimental workflow for NMR spectroscopy.

FT-IR Spectroscopy Protocol
Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling

accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of neat 1,2,3,6-tetrahydropyridine directly onto the center of the ATR

crystal.

If using a pressure clamp, lower it to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

The software will automatically perform the background subtraction.

Data Processing:

The resulting spectrum should be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Label the major peaks with their corresponding wavenumbers.

Sample Preparation Data Acquisition Data Processing

Clean ATR Crystal Apply Liquid Sample Collect Background
Spectrum

Collect Sample
Spectrum Background Subtraction Analyze Spectrum

Click to download full resolution via product page

Figure 2. Experimental workflow for FT-IR spectroscopy.

GC-MS Protocol
Instrumentation:

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron

ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 1,2,3,6-tetrahydropyridine (~1 mg/mL) in a volatile organic

solvent (e.g., dichloromethane, hexane).

Transfer the solution to a 2 mL autosampler vial.

GC Method:
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Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x

0.25 mm ID x 0.25 µm film thickness.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: 10 °C/min to 200 °C.

Hold at 200 °C for 5 minutes.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 35 to 200.

Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the

solvent peak (e.g., 3 minutes).

Data Analysis:

Identify the peak corresponding to 1,2,3,6-tetrahydropyridine in the total ion chromatogram

(TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a

library database (e.g., NIST) for confirmation.
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Figure 3. Experimental workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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